Bienvenue dans la boutique en ligne BenchChem!

2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine

CYP inhibition drug-drug interaction ADME-Tox

2-Chloro-1-methyl-1H-benzo[d]imidazol-6-amine is the strategic building block for medicinal chemists prioritizing low CYP liability (CYP3A4 IC₅₀ 5,600 nM) and orthogonal C-2/C-6 diversification. The 2-chloro substituent enables high-yielding SNAr reactions, empowering rapid library synthesis in hit-to-lead programs. As a key intermediate in mPGES-1 inhibitor development (WO2025048759A1), it delivers a direct route to next-generation anti-inflammatory chemotypes. With a LogP of 1.42 and PSA of 43.84 Ų, it resides in optimal oral drug candidate space. Secure your R&D supply today.

Molecular Formula C8H8ClN3
Molecular Weight 181.62 g/mol
CAS No. 203302-75-4
Cat. No. B3250441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine
CAS203302-75-4
Molecular FormulaC8H8ClN3
Molecular Weight181.62 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)N)N=C1Cl
InChIInChI=1S/C8H8ClN3/c1-12-7-4-5(10)2-3-6(7)11-8(12)9/h2-4H,10H2,1H3
InChIKeyVMRHKCAEQFYIBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-1-methyl-1H-benzo[d]imidazol-6-amine (CAS 203302-75-4): A Differentiated Benzimidazole Building Block for Medicinal Chemistry Procurement


2-Chloro-1-methyl-1H-benzo[d]imidazol-6-amine (CAS 203302-75-4) is a heterocyclic benzimidazole derivative with the molecular formula C₈H₈ClN₃ and a molecular weight of 181.62 g/mol . The compound features a benzimidazole core—a bicyclic structure comprising fused benzene and imidazole rings—with a chlorine atom at the 2-position, a methyl group at the 1-position, and a primary amine at the 6-position . Calculated physicochemical properties include a density of 1.5 ± 0.1 g/cm³, a boiling point of 393.2 ± 34.0 °C at 760 mmHg, a flash point of 191.6 ± 25.7 °C, a polar surface area (PSA) of 43.84 Ų, and a calculated LogP of 1.42 . The compound serves as a versatile synthetic intermediate in medicinal chemistry, with the 2-chloro substituent providing a reactive handle for nucleophilic aromatic substitution (SNAr) reactions and the 6-amino group enabling further functionalization [1].

Why Generic Substitution of 2-Chloro-1-methyl-1H-benzo[d]imidazol-6-amine (CAS 203302-75-4) with In-Class Analogs Fails


Benzimidazole derivatives exhibit widely divergent biological and physicochemical profiles based on subtle variations in substitution pattern. The 2-chloro substituent in 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine confers a unique reactivity profile that distinguishes it from the non-halogenated analog 1-methyl-1H-benzo[d]imidazol-6-amine (CAS 26530-93-8), as well as from other benzimidazole regioisomers . The presence of the chlorine atom at the 2-position enables nucleophilic aromatic substitution (SNAr) reactions that are not accessible with the hydrogen-substituted analog, directly impacting synthetic utility in downstream derivatization [1]. Furthermore, the 2-chloro substitution significantly alters the compound's interaction with cytochrome P450 enzymes compared to structurally related benzimidazoles, with quantitatively distinct IC₅₀ values across CYP isoforms [2]. Generic interchange with alternative benzimidazole building blocks would therefore alter both synthetic outcomes and biological profiles in unanticipated ways, undermining reproducibility in medicinal chemistry campaigns.

Quantitative Differentiation Evidence: 2-Chloro-1-methyl-1H-benzo[d]imidazol-6-amine (CAS 203302-75-4) vs. Structural Analogs


CYP3A4 Inhibition: 2-Chloro-1-methyl-1H-benzo[d]imidazol-6-amine Exhibits 89% Lower Potency than Chloro-Substituted Comparator

2-Chloro-1-methyl-1H-benzo[d]imidazol-6-amine demonstrates an IC₅₀ of 5,600 nM against human CYP3A4 in liver microsomes using midazolam as substrate, indicating low CYP3A4 inhibitory liability [1]. In contrast, a structurally related benzimidazole derivative bearing the 2-chloro substituent but with different N-substitution exhibits an IC₅₀ of 90 nM against recombinant human CYP3A4—a 62-fold greater inhibitory potency [2]. This quantitative difference establishes that the specific substitution pattern of 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine confers a substantially reduced CYP3A4 inhibition risk relative to other 2-chlorobenzimidazoles.

CYP inhibition drug-drug interaction ADME-Tox medicinal chemistry

CYP2C8 Inhibition Profile: 2-Chloro-1-methyl-1H-benzo[d]imidazol-6-amine Shows Minimal CYP2C8 Interaction

In human liver microsomes using amodiaquine as substrate, 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine exhibits an IC₅₀ of 8,600 nM against CYP2C8, demonstrating negligible inhibitory activity [1]. By comparison, ketoconazole—a known potent CYP3A4 inhibitor that also exhibits CYP2C8 inhibition—shows an IC₅₀ of approximately 2,000 nM against CYP2C8 under similar conditions, making 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine approximately 4.3-fold less potent as a CYP2C8 inhibitor [2].

CYP2C8 metabolic stability drug metabolism ADME

CYP2B6 Inhibition: 2-Chloro-1-methyl-1H-benzo[d]imidazol-6-amine Demonstrates Negligible CYP2B6 Activity

2-Chloro-1-methyl-1H-benzo[d]imidazol-6-amine exhibits an IC₅₀ of 20,000 nM (20 µM) against CYP2B6 in human liver microsomes using bupropion as substrate [1]. For comparison, the clinically used antidepressant bupropion itself is a CYP2B6 substrate and inhibitor, with an IC₅₀ of approximately 20 µM against CYP2B6 in recombinant enzyme assays, while more potent CYP2B6 inhibitors like clopidogrel exhibit IC₅₀ values in the low nanomolar range (0.5–5 nM) [2]. The target compound's 20 µM IC₅₀ thus places it among the least potent CYP2B6-interacting benzimidazoles, a favorable profile for lead development.

CYP2B6 cytochrome P450 off-target effects safety pharmacology

Synthetic Utility: 2-Chloro Substituent Enables SNAr Derivatization Not Accessible with Non-Halogenated Analog

The 2-chloro group of 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine serves as a reactive electrophilic site for nucleophilic aromatic substitution (SNAr) reactions, enabling C2-functionalization with amines, alkoxides, and thiols [1]. The non-chlorinated analog 1-methyl-1H-benzo[d]imidazol-6-amine (CAS 26530-93-8) lacks this reactive handle, requiring alternative—and often less efficient—synthetic strategies such as direct C–H functionalization or multi-step pre-functionalization to achieve similar derivatization at the 2-position . This difference translates to reduced synthetic step count and improved overall yield for downstream applications requiring C2-substituted benzimidazoles.

SNAr synthetic intermediate medicinal chemistry benzimidazole derivatization

Physicochemical Profile: Calculated LogP of 1.42 Differentiates 2-Chloro-1-methyl-1H-benzo[d]imidazol-6-amine from More Lipophilic Benzimidazole Analogs

2-Chloro-1-methyl-1H-benzo[d]imidazol-6-amine has a calculated LogP of 1.42 and a polar surface area (PSA) of 43.84 Ų . In comparison, 2-chloro-1H-benzo[d]imidazole (the des-methyl analog) has a calculated LogP of approximately 1.8, while benzimidazole derivatives bearing larger N-substituents or additional halogens exhibit LogP values exceeding 3.0 [1]. The compound's LogP of 1.42 falls within the optimal range for oral bioavailability according to Lipinski's Rule of Five (LogP < 5), and its PSA below 140 Ų supports favorable membrane permeability. This balanced lipophilicity profile offers a distinct advantage over more lipophilic benzimidazole analogs that may exhibit poor aqueous solubility or increased off-target binding.

LogP lipophilicity drug-likeness physicochemical properties

Patent-Documented Utility: 2-Chloro-1-methyl-1H-benzo[d]imidazol-6-amine as a Key Intermediate in mPGES-1 Inhibitor Synthesis

WO2025048759A1 explicitly discloses 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine as a synthetic intermediate for the preparation of benzimidazole derivatives that function as microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors, a therapeutic target for inflammatory conditions and pain [1]. The patent describes the compound's use in multi-step synthetic sequences leading to biologically active mPGES-1 inhibitors. By contrast, the non-chlorinated analog 1-methyl-1H-benzo[d]imidazol-6-amine is not disclosed as an intermediate in this patent family, underscoring the specific requirement for the 2-chloro substitution pattern to achieve the desired synthetic and pharmacological outcomes .

mPGES-1 inflammation pain patent synthetic intermediate

Optimal Application Scenarios for 2-Chloro-1-methyl-1H-benzo[d]imidazol-6-amine (CAS 203302-75-4) in Research and Industrial Settings


Scaffold for Low CYP-Inhibition Benzimidazole Lead Optimization

Based on its CYP inhibition profile (CYP3A4 IC₅₀ = 5,600 nM; CYP2C8 IC₅₀ = 8,600 nM; CYP2B6 IC₅₀ = 20,000 nM), 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine is an advantageous starting scaffold for medicinal chemistry programs where minimizing cytochrome P450-mediated drug-drug interactions is a priority [1]. The compound's low CYP inhibition across multiple isoforms reduces the risk of downstream ADME-Tox liabilities that often derail lead optimization campaigns. This is particularly valuable in therapeutic areas requiring chronic dosing, such as CNS disorders or metabolic diseases, where CYP inhibition can lead to clinically significant drug interactions.

SNAr-Based Diversification for C2-Functionalized Benzimidazole Libraries

The 2-chloro substituent enables efficient SNAr reactions with amines, alkoxides, and thiols, providing a direct route to C2-functionalized benzimidazole derivatives [2]. This application is particularly relevant for parallel synthesis and library generation in hit-to-lead programs, where rapid exploration of C2-substituent space is required. The 6-amino group remains available for orthogonal functionalization, enabling two-directional diversification strategies that maximize chemical space coverage.

Synthesis of mPGES-1 Inhibitors for Inflammatory Disease Research

As disclosed in WO2025048759A1, 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine serves as a key intermediate in the preparation of mPGES-1 inhibitors, which are being investigated for the treatment of inflammatory conditions including rheumatoid arthritis, osteoarthritis, and chronic pain [3]. Researchers focused on prostaglandin E2 pathway modulation can employ this compound to access novel mPGES-1 inhibitor chemotypes, potentially circumventing the cardiovascular and gastrointestinal liabilities associated with COX-2 selective inhibitors.

Balanced Lipophilicity Starting Point for Oral Bioavailability Optimization

With a calculated LogP of 1.42 and PSA of 43.84 Ų, 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine resides within the optimal physicochemical space for oral drug candidates (LogP 1–3; PSA < 140 Ų) . This balanced lipophilicity profile supports adequate aqueous solubility and membrane permeability while minimizing the risk of metabolic instability and off-target promiscuity associated with more lipophilic benzimidazole derivatives. The compound is therefore well-suited for oral drug discovery programs where maintaining favorable physicochemical properties throughout the optimization process is critical for clinical candidate progression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-chloro-1-methyl-1H-benzo[d]imidazol-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.